

Recql5-IN-1: A Comprehensive Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

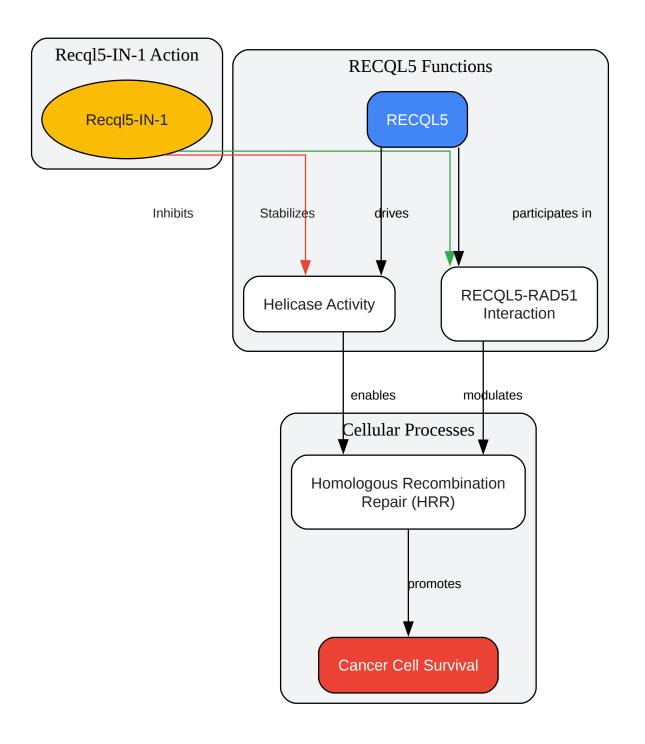
Introduction

RECQL5 is a member of the RecQ family of DNA helicases, essential for maintaining genomic stability through its roles in DNA replication, repair, and transcription.[1][2] Dysregulation of RECQL5 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the discovery and development of Recql5-IN-1 (also referred to as compound 4a), a potent and selective small molecule inhibitor of RECQL5 helicase activity.[3][4] Recql5-IN-1 represents a promising pharmacological tool for studying RECQL5 function and a potential lead compound for the development of novel anticancer therapies.[3]

Mechanism of Action

Recql5-IN-1 exhibits a dual mechanism of action, targeting both the enzymatic and non-enzymatic functions of RECQL5.[3][5] It potently inhibits the DNA unwinding activity of the RECQL5 helicase domain.[3] Furthermore, it stabilizes the interaction between RECQL5 and RAD51, a key protein in homologous recombination repair (HRR).[3][5] This stabilization leads to the aggregation of RAD51 and subsequent inhibition of the HRR pathway, resulting in the accumulation of DNA double-strand breaks (DSBs) in cancer cells that are dependent on RECQL5 for their survival.[3][5]





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Figure 1: Mechanism of action of Recql5-IN-1.

Quantitative Data Summary



The following tables summarize the key quantitative data for **Recql5-IN-1** from biochemical and cellular assays.

Table 1: In Vitro Activity

Parameter	Value	Description
IC50 (Helicase Activity)	46.3 nM	Concentration of Recql5-IN-1 required to inhibit 50% of RECQL5 helicase activity in a biochemical assay.[3][5]
MCF-7 IC20	8.4 μΜ	Concentration of Recql5-IN-1 required to inhibit 20% of cell growth in RECQL5-wildtype MCF-7 breast cancer cells after 72 hours.[3][5]
MCF10A IC20	33.4 μΜ	Concentration of Recql5-IN-1 required to inhibit 20% of cell growth in non-tumorigenic MCF10A breast epithelial cells after 72 hours.[3][5]

Table 2: In Vivo Efficacy (MCF-7 Xenograft Model)

Parameter	Value	Description
Dosage	50 mg/kg	Orally administered dose.[3][5]
Frequency	Every two days	Dosing schedule over the study period.[3][5]
Duration	30 days	Total length of the in vivo study.[3][5]
Outcome	Antitumor activity	Significant reduction in tumor growth in mice bearing RECQL5-wildtype MCF-7 xenografts.[3][5]



Experimental Protocols

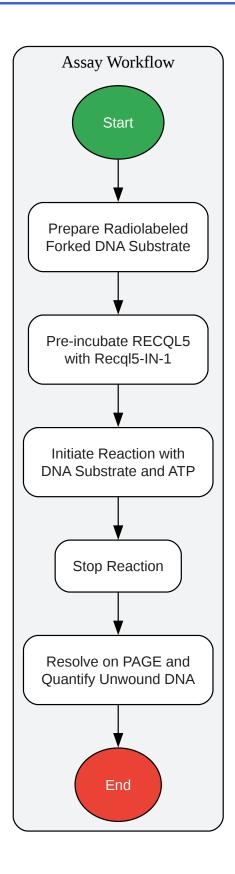
Detailed methodologies for the key experiments are provided below.

RECQL5 Helicase Activity Assay

This assay measures the DNA unwinding activity of RECQL5 in the presence of Recql5-IN-1.

- Substrate Preparation: A forked DNA substrate is prepared by annealing a 5'-radiolabeled oligonucleotide to a partially complementary unlabeled oligonucleotide.
- Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, KCl, MgCl2, DTT, BSA, and ATP.
- Enzyme and Inhibitor: Recombinant human RECQL5 protein is pre-incubated with varying concentrations of Recql5-IN-1.
- Initiation and Termination: The helicase reaction is initiated by the addition of the radiolabeled DNA substrate and incubated at 37°C. The reaction is stopped by the addition of a stop buffer containing EDTA, SDS, and proteinase K.
- Analysis: The reaction products are resolved on a non-denaturing polyacrylamide gel. The
 gel is dried and exposed to a phosphor screen. The amount of unwound single-stranded
 DNA is quantified to determine the percentage of helicase activity.
- IC50 Determination: The concentration of Recql5-IN-1 that results in a 50% reduction in helicase activity is calculated.





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Figure 2: Workflow for the RECQL5 helicase activity assay.



Cell Viability Assay

This assay determines the effect of **RecqI5-IN-1** on the proliferation of cancer and non-cancerous cell lines.

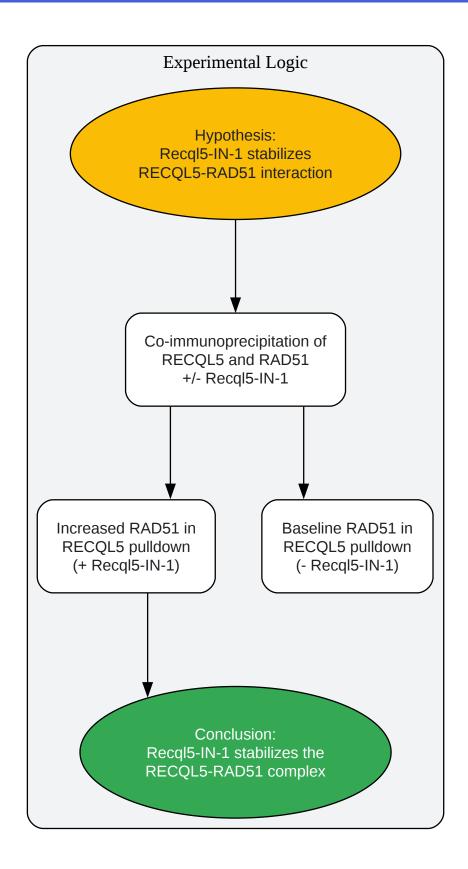
- Cell Seeding: Cells (e.g., MCF-7 and MCF10A) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of Recql5-IN-1 (e.g., 0-50 μM) for a specified duration (e.g., 24-72 hours).[3][5]
- Viability Reagent: A cell viability reagent, such as MTT or resazurin, is added to each well
 and incubated according to the manufacturer's instructions.
- Measurement: The absorbance or fluorescence is measured using a plate reader.
- Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. The IC20 values are determined from the dose-response curves.

RECQL5-RAD51 Interaction Assay

This assay investigates the effect of **RecqI5-IN-1** on the physical interaction between RECQL5 and RAD51.

- Protein Expression and Purification: Recombinant human RECQL5 and RAD51 proteins are expressed and purified.
- Co-immunoprecipitation: Purified RECQL5 and RAD51 are incubated together in the
 presence or absence of Recql5-IN-1. An antibody against RECQL5 is then used to pull down
 RECQL5 and any interacting proteins.
- Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both RECQL5 and RAD51 to detect their presence in the complex.
- Analysis: An increase in the amount of RAD51 co-immunoprecipitated with RECQL5 in the presence of Recql5-IN-1 indicates stabilization of the interaction.





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Figure 3: Logical flow of the RECQL5-RAD51 interaction assay.



Mouse Xenograft Study

This study evaluates the in vivo antitumor efficacy of **Recql5-IN-1**.

- Cell Implantation: Human breast cancer cells (e.g., RECQL5-wildtype MCF-7) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into vehicle control and treatment groups. Recql5-IN-1 is administered orally at a dose of 50 mg/kg every two days for 30 days.[3][5]
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: At the end of the study, tumors are excised and weighed.
- Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated group to the control group.

Conclusion

Recql5-IN-1 is a first-in-class small molecule inhibitor of RECQL5 with a well-defined dual mechanism of action. Its ability to potently inhibit RECQL5 helicase activity and stabilize the RECQL5-RAD51 interaction leads to selective cytotoxicity in RECQL5-expressing cancer cells. The promising in vitro and in vivo data make **Recql5-IN-1** a valuable tool for further elucidating the biological roles of RECQL5 and a strong candidate for continued preclinical development as a novel cancer therapeutic.

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